molecular formula C13H24O2 B12544440 2-Heptanone, 1-cyclohexyl-1-hydroxy- CAS No. 143676-08-8

2-Heptanone, 1-cyclohexyl-1-hydroxy-

Cat. No.: B12544440
CAS No.: 143676-08-8
M. Wt: 212.33 g/mol
InChI Key: KDNZGAUYXFDQFQ-UHFFFAOYSA-N
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Description

2-Heptanone, 1-cyclohexyl-1-hydroxy- is an organic compound with the molecular formula C13H24O2. It is a ketone with a hydroxyl group attached to the first carbon of the heptanone chain and a cyclohexyl group attached to the same carbon. This compound is known for its distinctive chemical structure, which combines a linear heptanone chain with a cyclohexyl ring, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptanone, 1-cyclohexyl-1-hydroxy- can be achieved through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 2-heptanone in the presence of a suitable solvent such as diethyl ether. The reaction proceeds via the formation of a Grignard reagent, which then reacts with the ketone to form the desired product.

Another method involves the reduction of 1-cyclohexyl-2-heptanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the ketone group into a hydroxyl group, resulting in the formation of 2-Heptanone, 1-cyclohexyl-1-hydroxy-.

Industrial Production Methods

Industrial production of 2-Heptanone, 1-cyclohexyl-1-hydroxy- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Heptanone, 1-cyclohexyl-1-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for halogenation.

Major Products Formed

    Oxidation: Oxidation of the hydroxyl group can yield 1-cyclohexyl-2-heptanone or 1-cyclohexyl-2-heptanoic acid.

    Reduction: Reduction of the ketone group can produce 1-cyclohexyl-2-heptanol.

    Substitution: Substitution reactions can result in compounds such as 1-cyclohexyl-2-heptyl chloride or 1-cyclohexyl-2-heptylamine.

Scientific Research Applications

2-Heptanone, 1-cyclohexyl-1-hydroxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Heptanone, 1-cyclohexyl-1-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclohexyl group provides hydrophobic interactions, which can affect the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

2-Heptanone, 1-cyclohexyl-1-hydroxy- can be compared with other similar compounds such as:

    2-Heptanone: Lacks the cyclohexyl and hydroxyl groups, making it less complex and less versatile in chemical reactions.

    1-Cyclohexyl-2-heptanone:

    1-Cyclohexyl-2-heptanol: Contains a hydroxyl group but lacks the ketone functionality, influencing its chemical behavior and uses.

The unique combination of a cyclohexyl ring, a hydroxyl group, and a ketone group in 2-Heptanone, 1-cyclohexyl-1-hydroxy- makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

143676-08-8

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

1-cyclohexyl-1-hydroxyheptan-2-one

InChI

InChI=1S/C13H24O2/c1-2-3-5-10-12(14)13(15)11-8-6-4-7-9-11/h11,13,15H,2-10H2,1H3

InChI Key

KDNZGAUYXFDQFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C(C1CCCCC1)O

Origin of Product

United States

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